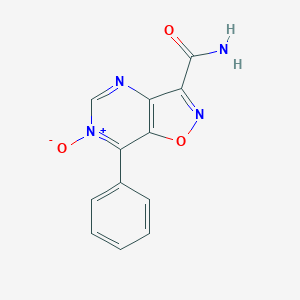

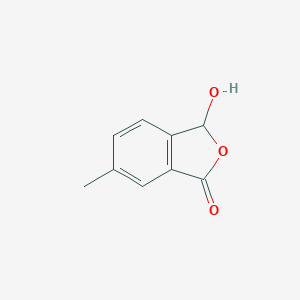

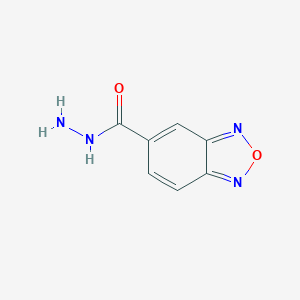

2,1,3-Benzoxadiazole-5-carbohydrazide

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2,1,3-Benzoxadiazole derivatives has been reported in the literature . The process involves the creation of fluorophores containing a 2,1,3-benzoxadiazole unit associated with a π-conjugated system .Molecular Structure Analysis

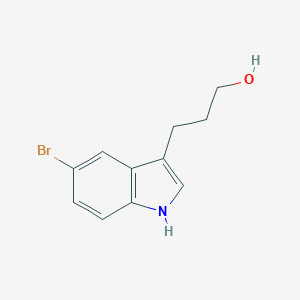

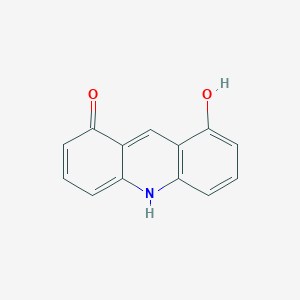

The molecular structure of 2,1,3-Benzoxadiazole-5-carbohydrazide consists of 7 Carbon atoms, 6 Hydrogen atoms, 4 Nitrogen atoms, and 2 Oxygen atoms . The molecule contains a total of 20 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, and 10 aromatic bonds .Physical And Chemical Properties Analysis

2,1,3-Benzoxadiazole-5-carbohydrazide exhibits an absorption maximum at around 419 nm (visible region), as expected for electronic transitions of the π-π * type . Its electrochemical band gaps (2.48–2.70 eV) showed strong correlations with the optical band gaps (2.64–2.67 eV) .Aplicaciones Científicas De Investigación

Anti-Cancer Activity

Specific Scientific Field

Summary of the Application

2,1,3-Benzoxadiazole derivatives have been studied for their potential anti-cancer activity . They have been found to inhibit enzymes of detoxification, enhancing the anti-cancer activity of drugs .

Methods of Application or Experimental Procedures

The study involved the calculation of DFT reactivity descriptors of the system at B3LYP/6-311 G (d,p) to identify changes in the reactivity of the system in gas and aqueous phases .

Results or Outcomes

The study successfully identified compounds related to good oral absorption .

Optoelectronic Properties

Specific Scientific Field

Material Science, Optoelectronics

Summary of the Application

2,1,3-Benzoxadiazole is an electron acceptor unit candidate for modern organic semiconductor synthesis due to its strong electron affinity of oxygen and good coplanarity . It’s generally used as a fluorogenic reagent for the analysis of amino acids, protein labeling and structure determination of enzymes .

Methods of Application or Experimental Procedures

The study reported the opto-electrical properties of conjugated small molecules of 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) in thin films .

Results or Outcomes

These small molecules exhibited an absorption maximum at around 347 nm, an optical band gap of 2.74 eV, and strong PL emission located in the red region .

Luminescent Liquid Crystals

Summary of the Application

2,1,3-Benzoxadiazole-based compounds have been studied for their potential as luminescent liquid crystals . These materials can be used in various optoelectronic devices due to their unique properties .

Methods of Application or Experimental Procedures

The study involved the synthesis of 2,1,3-Benzoxadiazole-based compounds and their characterization as luminescent liquid crystals .

Results or Outcomes

The study provided insights into the potential of these materials for use in optoelectronic applications .

Oxygen Scrubber

Specific Scientific Field

Summary of the Application

Carbohydrazide, which is a derivative of 2,1,3-Benzoxadiazole, is used to remove oxygen in boiler systems . Oxygen scrubbers prevent corrosion .

Methods of Application or Experimental Procedures

Carbohydrazide is added to boiler systems where it reacts with oxygen to form water and nitrogen .

Results or Outcomes

The use of carbohydrazide in boiler systems helps in preventing corrosion, thereby increasing the lifespan of the system .

Curing Agent for Epoxide-Type Resins

Specific Scientific Field

Summary of the Application

Carbohydrazide, a derivative of 2,1,3-Benzoxadiazole, can be used as a curing agent for epoxide-type resins . This application is important in the production of various types of polymers .

Methods of Application or Experimental Procedures

Carbohydrazide is mixed with the resin and the mixture is heated. The carbohydrazide reacts with the epoxide groups in the resin, causing it to harden .

Results or Outcomes

The use of carbohydrazide as a curing agent results in a hardened polymer that has improved mechanical properties .

Component in Jet Fuels

Specific Scientific Field

Summary of the Application

Carbohydrazide can be used as a component in jet fuels . A large amount of heat is produced when the material is burned, making it suitable for this application .

Methods of Application or Experimental Procedures

Carbohydrazide is mixed with other components to form the jet fuel . The fuel is then burned in the jet engine to produce thrust .

Results or Outcomes

The use of carbohydrazide in jet fuels can improve the performance of the fuel, resulting in more efficient combustion and greater thrust .

Safety And Hazards

Direcciones Futuras

Benzoxadiazole derivatives, including 2,1,3-Benzoxadiazole-5-carbohydrazide, have potential applications in the field of medicinal chemistry, particularly in the development of new therapeutic options for the treatment of Mycobacterium tuberculosis (Mtb) infection . They also show promise in the field of optoelectronics .

Propiedades

IUPAC Name |

2,1,3-benzoxadiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-9-7(12)4-1-2-5-6(3-4)11-13-10-5/h1-3H,8H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHRVMUOPJSRTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370733 | |

| Record name | 2,1,3-benzoxadiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1,3-Benzoxadiazole-5-carbohydrazide | |

CAS RN |

175203-93-7 | |

| Record name | 2,1,3-Benzoxadiazole-5-carboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-benzoxadiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)